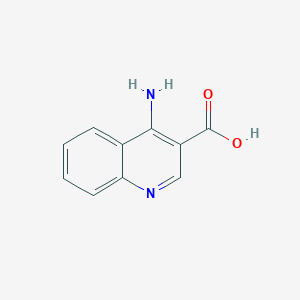

4-aminoquinoline-3-carboxylic Acid

説明

Historical Perspectives and Evolution of Quinolone Research

The field of quinolone research began serendipitously and has since expanded from a narrow focus on antibacterial agents to a wide exploration of diverse biological activities.

The history of quinolones traces back to 1962 with the discovery of nalidixic acid. nih.govoup.comwikipedia.org This first-generation quinolone was not the product of targeted design but was identified as a by-product during the synthesis of the antimalarial drug chloroquine (B1663885). wikipedia.orgresearchgate.netpsu.edu The initial compound isolated, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to have antibacterial properties and was subsequently modified to create nalidixic acid. researchgate.net

These early quinolones, including nalidixic acid and others introduced in the 1970s like cinoxacin (B1669063) and oxolinic acid, had a limited spectrum of activity, primarily targeting Gram-negative bacteria. oup.comwikipedia.orginfectweb.com Their main therapeutic application was in the treatment of urinary tract infections (UTIs). nih.govoup.commdpi.com However, their clinical utility was constrained by modest activity and the rapid development of bacterial resistance. oup.com The development of fluoroquinolones in the 1970s and 1980s, such as norfloxacin, marked a significant advancement, introducing a fluorine atom that expanded the antibacterial spectrum and improved potency. oup.comacs.org

Table 1: Timeline of Early Quinolone Development

| Compound | Year of Introduction/Discovery | Key Characteristics |

|---|---|---|

| Nalidixic Acid | 1962 | First-generation quinolone; primarily used for UTIs. nih.govwikipedia.org |

| Oxolinic Acid | 1970s | First-generation quinolone; marginal improvement over nalidixic acid. wikipedia.org |

| Cinoxacin | 1970s | First-generation quinolone; marginal improvement over nalidixic acid. wikipedia.org |

| Pipemidic Acid | 1970s | First-generation quinolone; its design was a key step toward later fluoroquinolones. nih.govwikipedia.org |

| Norfloxacin | 1978 (patented) | First fluoroquinolone; featured a fluorine atom at position 6, enhancing potency and spectrum. nih.govacs.org |

While the initial focus of quinolone research was squarely on their antibacterial effects, scientists began to uncover a range of "non-classical" biological activities. nih.govualberta.caamanote.com The inherent flexibility of the quinolone chemical structure allows for extensive modifications, leading to the synthesis of thousands of derivatives. nih.govnih.gov This structural adaptability enabled researchers to explore activities beyond bacterial inhibition.

Investigations revealed that certain quinolone derivatives possess potent antitumor, antiviral, and antiparasitic properties. nih.govresearchgate.netresearchgate.net This diversification marked a significant shift in the research landscape, demonstrating that the quinolone scaffold could be tailored to interact with a variety of biological targets, including eukaryotic topoisomerases, viral enzymes like HIV-1 integrase and HCV-NS3 helicase, and other cellular proteins. nih.govualberta.caresearchgate.net This expansion transformed the quinolone family from purely antibacterial agents into a versatile source of lead compounds for a multitude of diseases. nih.govresearchgate.net

Table 2: "Non-Classical" Biological Activities of Quinolone Derivatives

| Biological Activity | Description |

|---|---|

| Antitumor | Derivatives have shown toxicity against cultured mammalian tumor cells and in vivo tumor models by targeting eukaryotic topoisomerases. nih.govresearchgate.net |

| Anti-HIV | Certain quinolones act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov |

| Anti-HCV | Research has identified quinolone derivatives that can inhibit hepatitis C virus (HCV) enzymes such as NS3 helicase and NS5B polymerase. nih.govresearchgate.net |

| Antiparasitic | The 4-aminoquinoline (B48711) scaffold is particularly relevant for antimalarial and leishmanicidal drug design. researchgate.netfrontiersin.orgnih.gov |

| Cardiovascular | Some quinoline (B57606) derivatives have been evaluated for their effects on the cardiovascular system. nih.gov |

| Anticonvulsant | The biological activities of certain quinoline compounds have been tested for anticonvulsant effects. nih.gov |

Significance of the 4-Aminoquinoline-3-carboxylic Acid Scaffold in Medicinal Chemistry

The this compound motif is recognized as a highly important structure in the field of drug discovery, largely due to its status as a privileged scaffold and its synthetic versatility.

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through strategic modification of its functional groups. nih.govbenthamdirect.comacs.org These scaffolds are frequently found in approved drugs and often confer favorable drug-like properties. nih.govscielo.br

The 4-quinolone-3-carboxylic acid motif is considered a classic example of a privileged structure. researchgate.netresearchgate.netnih.gov Its ability to serve as a foundation for compounds with antibacterial, antiviral, and anticancer activities highlights its versatile binding capabilities. researchgate.netnih.gov The use of such scaffolds is a fruitful approach in medicinal chemistry, as it allows for the creation of focused compound libraries with a higher probability of identifying biologically active molecules. nih.govbenthamdirect.com The 4-aminoquinoline substructure, in particular, has been identified as a privileged scaffold for designing agents against a range of diseases, including malaria and leishmaniasis. frontiersin.orgnih.gov

The synthetic accessibility of the this compound scaffold makes it an ideal starting point for the design and synthesis of combinatorial libraries. nih.govresearchgate.net Combinatorial chemistry aims to rapidly create a large number of related but structurally distinct molecules. The quinolone framework is well-suited for this approach because different chemical groups can be easily attached at various positions on the bicyclic core. nih.govresearchgate.net This allows medicinal chemists to systematically explore the structure-activity relationship (SAR), fine-tuning the molecule to optimize its interaction with a specific biological target and improve its pharmacological profile. nih.gov This versatility has made the scaffold a cornerstone in the search for new drugs. researchgate.netresearchgate.net

Current Research Landscape and Future Directions for this compound

Current research continues to build on the foundational importance of the this compound scaffold, focusing on overcoming drug resistance and discovering novel therapeutic applications.

Modern drug discovery efforts frequently employ computational and predictive models to guide the design of new 4-aminoquinoline derivatives. nih.govucsf.edu By predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can prioritize candidates with more favorable pharmacokinetic profiles early in the development process, reducing late-stage failures. nih.gov

A major area of focus remains the development of agents to combat drug-resistant pathogens. Research into 4-aminoquinolines has yielded compounds with high potency against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.govucsf.eduplos.org Similarly, new derivatives are being investigated for their efficacy against multidrug-resistant tuberculosis and MRSA. researchgate.netmdpi.com

The exploration of "non-classical" targets also continues to expand. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov Furthermore, the 4-aminoquinoline scaffold is being leveraged to design agents for neglected tropical diseases like leishmaniasis, with strategies aimed at targeting key parasite survival pathways. frontiersin.orgnih.gov Future directions will likely involve the use of advanced synthetic methods, such as photoredox and dual catalysis, to create novel and complex chiral derivatives with high enantioselectivity, further expanding the therapeutic potential of this remarkable chemical framework. acs.org

Table 3: Summary of Current Research Directions

| Research Area | Focus | Key Findings/Goals |

|---|---|---|

| Antimalarials | Overcoming chloroquine resistance. | Development of new 4-aminoquinolines with nanomolar potency against resistant P. falciparum strains. nih.govplos.org |

| Antibiotic Resistance | New agents for resistant bacteria. | Synthesis of derivatives targeting MRSA and multidrug-resistant tuberculosis. researchgate.netmdpi.com |

| Anticancer Agents | Novel therapeutic targets. | Identification of 3-quinoline carboxylic acids as inhibitors of protein kinase CK2. nih.gov |

| Leishmaniasis | Neglected tropical diseases. | Design of 4-aminoquinoline scaffolds to target key parasite survival mechanisms. frontiersin.orgnih.gov |

| Drug Design & Synthesis | Improving efficiency and precision. | Use of predictive ADMET models and advanced catalytic methods to synthesize optimized drug candidates. nih.govacs.org |

Structure

3D Structure

特性

IUPAC Name |

4-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFKMJWKPVAVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470018 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68313-46-2 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Aminoquinoline 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline core is a critical step in the synthesis of 4-aminoquinoline-3-carboxylic acid. Several named reactions have been historically important and continue to be adapted for this purpose.

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related derivative, followed by a thermal cyclization. wikipedia.org The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be further manipulated. wikipedia.org Saponification of the ester group yields the corresponding carboxylic acid, and subsequent decarboxylation can produce a 4-hydroxyquinoline. wikipedia.org

The mechanism begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a 6-electron cyclization at high temperatures to form the quinoline ring. wikipedia.org

However, the Gould-Jacobs reaction has notable limitations. The high temperatures required for the cyclization step, often exceeding 250°C, can lead to the decomposition of starting materials or products and the formation of undesirable side reactions. mdpi.com The regioselectivity of the cyclization can also be an issue when using asymmetrically substituted anilines, potentially leading to a mixture of isomeric products. mdpi.com Furthermore, the reaction is most effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

| Reaction | Reactants | Key Features | Limitations |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.org | Requires high temperatures; potential for low yields and side reactions. mdpi.com Limited to certain substituted anilines. wikipedia.org |

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govacs.org The reaction is versatile and allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids. acs.org

A significant drawback of the Pfitzinger reaction is its reliance on basic conditions, which can limit the scope of substrates. nih.gov Functional groups that are unstable in the presence of strong bases cannot be readily incorporated into the isatin starting material, thereby restricting the diversity of the resulting quinoline derivatives. nih.gov

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly afford quinoline-4-carboxylic acids. wikipedia.org This method is often preferred over the Pfitzinger reaction due to the wider availability and diversity of aniline starting materials. nih.gov

A classical limitation of the Doebner reaction is the low yield obtained when using anilines with electron-withdrawing groups. nih.govacs.org This is a significant drawback as many biologically active quinolines possess such substituents. To overcome this, a modified Doebner hydrogen-transfer reaction has been developed. nih.govnih.gov This improved method allows for the efficient synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, as well as those with electron-donating groups. nih.gov The key to this improved reactivity is understanding the relationship between the oxidation of the intermediate dihydroquinoline and the reduction of the imine. nih.gov

Modern adaptations of the Doebner reaction have focused on developing one-pot procedures to improve efficiency and reduce waste. acs.org These strategies aim to combine all three components (aniline, aldehyde, and pyruvic acid) in a single reaction vessel, often with the aid of a catalyst, to produce the desired quinoline-4-carboxylic acid in a single step. acs.org For instance, a one-pot Doebner hydrogen transfer reaction has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol. researchgate.net This approach offers mild reaction conditions, high conversion rates, and a broad substrate scope. researchgate.net

| Reaction | Reactants | Key Features | Modern Adaptations |

| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group | Synthesizes quinoline-4-carboxylic acids. nih.gov | Limited by basic conditions, restricting functional group tolerance on the isatin. nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Three-component synthesis of quinoline-4-carboxylic acids. wikipedia.org | Hydrogen-transfer modifications to accommodate electron-deficient anilines. nih.govacs.org Development of one-pot procedures for increased efficiency. acs.orgresearchgate.net |

Doebner Reaction and Modern Adaptations

Advanced Synthetic Routes for 4-Aminoquinoline (B48711) Derivatives

Beyond the classical methods for constructing the quinoline core, several advanced strategies have been developed for the direct synthesis of 4-aminoquinoline derivatives. These methods often offer greater efficiency, milder reaction conditions, and broader substrate scope.

One prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various amines. nih.govplos.org This is a versatile and widely used method for introducing the 4-amino side chain. nih.gov The reaction can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound, and can be catalyzed by acids or bases depending on the nature of the amine. nih.gov

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of 4-aminoquinolines. For example, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides access to 4-aminoquinolines. nih.gov Another approach involves a palladium-catalyzed cascade reaction of isocyanides with enaminones. nih.gov

Other modern methods include:

An aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles. nih.gov

The N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles using triflic acid. nih.gov

A [2+2] annulation strategy involving carboxanilides and sulfonyl ynamides. nih.gov

One-pot multi-component reactions, such as the synthesis of 4-aminoquinoline-pyrimidine hybrids. nih.gov

These advanced routes provide medicinal chemists with a diverse toolbox for the synthesis of complex and highly substituted 4-aminoquinoline derivatives, facilitating the exploration of their structure-activity relationships. ucsf.edunih.gov

Modular Three-Component Synthesis via Imidoylative Sonogashira/Cyclization Cascade

A one-pot, two-stage synthetic pathway provides access to substituted 4-aminoquinolines through an imidoylative Sonogashira coupling followed by acid-mediated cyclization. nih.gov This three-component reaction utilizes readily available starting materials and demonstrates a broad tolerance for various substituents on the aromatic ring and can accommodate secondary and even primary isocyanides. nih.govacs.org The versatility of this method allows for the synthesis of diverse 4-aminoquinoline derivatives. nih.gov The reaction proceeds by combining an ethynylarylamine, an aryl iodide, carbon monoxide, and an amine in the presence of a palladium catalyst. nih.gov

Key features of this methodology include:

One-pot procedure: Simplifies the synthetic process and reduces purification steps. nih.govacs.org

Wide substrate scope: Tolerates a variety of functional groups on the starting materials. nih.govacs.org

Access to medicinally relevant compounds: Enables the synthesis of analogues of known drugs like chloroquine (B1663885). nih.govresearchgate.net

Detailed research findings have shown that the choice of catalyst and base is crucial for the reaction's success. For instance, Pd(dppf)2Cl2 has been identified as a superior catalyst over other palladium sources in certain cascade reactions. nih.gov

Table 1: Examples of 4-Aminoquinolines Synthesized via Imidoylative Sonogashira/Cyclization Cascade nih.govacs.org

| Compound Name | Substituents | Yield |

| N-(tert-Butyl)-7-methyl-2-phenylquinolin-4-amine | 7-methyl, 2-phenyl, N-tert-butyl | 78% |

| N-(tert-Butyl)-7-chloro-2-(3-chlorophenyl)quinolin-4-amine | 7-chloro, 2-(3-chlorophenyl), N-tert-butyl | 67% |

| N-(tert-Butyl)-2-(4-fluorophenyl)quinolin-4-amine | 2-(4-fluorophenyl), N-tert-butyl | 77% |

| 4-(4-(tert-Butylamino)quinolin-2-yl)benzonitrile | 2-(4-cyanophenyl), N-tert-butyl | 31% |

Palladium-Catalyzed Carbonylative Heterocyclization

Palladium-catalyzed carbonylation reactions are a common and effective method for synthesizing quinolin-4-ones, which can be precursors to 4-aminoquinolines. mdpi.com This approach typically involves the use of carbon monoxide as the carbonyl source. mdpi.com One of the pioneering methods in this area was the coupling of 2-iodoaniline (B362364) and terminal acetylenes under a carbon monoxide atmosphere, catalyzed by PdCl2(PPh3)2. mdpi.com Subsequent advancements have led to milder reaction conditions. mdpi.com

A notable variation of this method is the carbonylative Sonogashira/cyclization sequence, which can be performed using molybdenum hexacarbonyl as a solid and safer source of carbon monoxide, avoiding the need for high-pressure CO gas. organic-chemistry.org This has been successfully applied to the synthesis of functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org Furthermore, palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids with (hetero)aryl halides offers another route to functionalized quinolinones. nih.gov

Synthesis of 4-Aminoquinoline-3-carbonitrile (B2762942) Scaffolds

A practical method for the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile. researchgate.net These scaffolds are valuable building blocks for constructing more complex polycyclic systems. researchgate.net

The selective mono-N-alkylation of anthranilonitriles is a key step in this synthesis. researchgate.net Researchers have optimized this step by exploring various bases, with tert-butyl potassium in anhydrous DMF at room temperature proving effective. researchgate.net This optimization leads to the formation of the corresponding 2-(cyanoethylamino)benzonitriles in moderate to good yields. researchgate.net

The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, is then employed to construct the quinoline ring. researchgate.netyoutube.com The N-unprotected 2-(cyanoethylamino)benzonitrile analogues undergo cyclization with a strong base like tert-butyllithium (B1211817) in THF at low temperatures (-78 °C) to afford the desired 4-aminoquinoline-3-carbonitriles in moderate yields. researchgate.net This cyclization is conceptually related to the Dieckmann condensation. youtube.com

Preparation of 4-Quinolone-3-carboxylic Acid Amides

β-Keto amides serve as versatile precursors for the synthesis of both 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides. nih.gov This approach is advantageous due to its mild reaction conditions and the ease of introducing long-chain substituents at the C-2 position of the quinolone core. nih.gov The synthesis begins with the preparation of α-(o-nitrobenzoyl)-β-enamino amides, which can then be converted to either 2-alkyl-4-quinolone-3-carboxamides or, after a decarbamoylation step, to 2-alkyl-4-quinolones. nih.gov

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to fine-tune its properties. The carboxylic acid group is a key handle for derivatization, with amidation being one of the most common reactions. nih.gov

Strategies for derivatization include:

Amide Formation: The carboxylic acid can be converted to an amide by reacting with various amines. This is a widely used strategy to create diverse libraries of compounds. acs.org

Displacement of Substituents: In cases where the quinoline ring bears a leaving group, such as a fluorine atom, nucleophilic displacement can be employed to introduce new functional groups. For example, reacting a 7-fluoro-4-oxoquinoline-3-carboxamide with pyrrolidine (B122466) or sodium ethoxide leads to the corresponding 7-pyrrolidinyl or 7-ethoxy derivatives. acs.org

Modifications at the 4-Amino Group: The amino group at the 4-position can be alkylated or acylated to introduce different side chains, which has been shown to be crucial for the biological activity of many 4-aminoquinoline compounds. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl or heteroaryl groups at specific positions on the quinoline ring, as demonstrated in the synthesis of 3-diarylether substituted 4(1H)-quinolones. acs.org

Substitutions at the Quinoline Nucleus (e.g., C-1, C-2, C-5, C-6, C-7, C-8)

Modifications to the quinoline ring are crucial for fine-tuning the pharmacological profile of this compound derivatives. A common approach involves a two-step synthesis that allows for diverse substitutions at the C-5, C-6, C-7, and C-8 positions. ucsf.edu This method often starts with the condensation of a substituted aniline with Meldrum's acid and trimethyl-orthoformate. ucsf.edu The resulting intermediate undergoes cyclization to form the substituted quinoline ring. ucsf.edu While this can produce a mixture of isomers, the 7-substituted product is typically favored over the 5-substituted one. ucsf.edu

The reactivity of the quinoline ring also allows for modifications at other positions. For instance, radical iodination at the C-3 position can be achieved, although this particular modification has been shown to decrease antimalarial activity. nih.gov The synthesis of 2-arylquinoline-4-carboxylic acids can be accomplished through a one-pot reaction involving anilines, benzaldehyde (B42025) derivatives, and pyruvic acid. researchgate.net Furthermore, the development of three-component reactions, such as variations of the Doebner reaction, provides a versatile pathway to quinoline-4-carboxylic acids with a range of substituents. nih.gov These reactions can be optimized to accommodate both electron-donating and electron-deficient anilines, leading to a wide array of substituted quinoline products. nih.gov

| Position | Synthetic Approach | Key Reagents | Significance |

| C-5, C-6, C-7, C-8 | Two-step condensation and cyclization | Substituted anilines, Meldrum's acid, trimethyl-orthoformate | Allows for diverse substitutions on the benzene (B151609) ring of the quinoline nucleus. ucsf.edu |

| C-3 | Radical iodination | N-iodosuccinimide, trifluoroperoxyacetic acid | Demonstrates the potential for functionalization at this position, though it may impact bioactivity. nih.gov |

| C-2 | One-pot three-component reaction | Anilines, benzaldehyde derivatives, pyruvic acid | Efficiently introduces aryl groups at the C-2 position. researchgate.net |

Side-Chain Modifications for Enhanced Bioactivity

Alterations to the side chain of 4-aminoquinoline derivatives are a key strategy for improving their biological efficacy, particularly in overcoming drug resistance. cbijournal.com Research has shown that the nature and length of the side chain are primary modulators of activity. ucsf.edu Modifications often focus on the aminoalkyl side chain, with studies indicating that both shortening and lengthening this chain can retain antimalarial activity. cbijournal.com

A significant area of exploration is the introduction of additional lipophilicity and cationic charges to the side chain. nih.gov For example, the conjugation of cationic amino acids like lysine (B10760008) and ornithine to the 4-aminoquinoline scaffold has been investigated to enhance antimalarial properties. nih.govresearchgate.net Another approach involves replacing the diethylamino group with various heterocyclic rings, such as piperidinyl, pyrrolidinyl, and morpholinyl, which has led to a substantial increase in antimalarial activity. researchgate.net Furthermore, the introduction of an amide bond with a heterocyclic system like 4-thiazolidine to the side chain has also been shown to improve bioactivity. researchgate.net The esterification of the carboxylic acid group is another modification strategy, though this can sometimes lead to poor aqueous solubility, which might be addressed by subsequent hydrolysis back to the carboxylic acid. nih.gov

| Modification Strategy | Example | Rationale |

| Introduction of Cationic Amino Acids | Lysine and ornithine conjugates | To add lipophilicity and cationic charge to the side chain. nih.govresearchgate.net |

| Incorporation of Heterocyclic Rings | Piperidinyl, pyrrolidinyl, morpholinyl substitutions | To increase antimalarial activity. researchgate.net |

| Amide Bond Formation with Heterocycles | 4-Thiazolidine derivatives | To enhance bioactivity. researchgate.net |

| Esterification of Carboxylic Acid | Ethyl ester formation | Can be a step in synthesis, may require hydrolysis for improved solubility. nih.gov |

Introduction of Heterocyclic Rings and Mannich Bases

The incorporation of additional heterocyclic systems and the formation of Mannich bases represent advanced strategies for creating novel this compound derivatives with potentially enhanced pharmacological profiles. The synthesis of hybrid molecules by covalently linking scaffolds like pyrano[2,3-c]pyrazole to 4-aminoquinoline has yielded compounds with significant antiplasmodial activities. nih.gov This functionalization of the side chain with a heterocyclic group can increase the molecule's lipophilicity. nih.gov Similarly, the synthesis of pyrazoline derivatives of 4-aminoquinolines has been explored for antimalarial applications. researchgate.net

Mannich bases, which are β-amino ketones, are important pharmacophores that can be synthesized from 4-aminoquinoline derivatives. nih.gov The Mannich reaction involves the aminomethylation of a compound with an active hydrogen using formaldehyde (B43269) and a primary or secondary amine. nih.gov This reaction can be applied to phenolic precursors to create complex chalcone (B49325) analogues with aminomethyl moieties. nih.gov In the context of quinolines, Mannich bases of pyrazinamide (B1679903) have been synthesized and evaluated for their antimycobacterial activity. nih.gov The biological activity of Mannich bases is often attributed to the α,β-unsaturated ketone that can be formed through deamination. nih.gov

| Derivative Type | Synthetic Approach | Significance |

| Hybrid Molecules | Covalent linking of pyrano[2,3-c]pyrazole and 4-aminoquinoline | Creates novel structures with potentially synergistic bioactivity. nih.gov |

| Pyrazoline Derivatives | Reaction with appropriate precursors | Explores the introduction of five-membered heterocyclic rings for antimalarial activity. researchgate.net |

| Mannich Bases | Mannich reaction with formaldehyde and an amine | Introduces a β-amino ketone pharmacophore, which can lead to diverse biological activities. nih.gov |

Iii. Pharmacological Investigations and Biological Activities of 4 Aminoquinoline 3 Carboxylic Acid Derivatives

Antimicrobial Activities

Derivatives built upon the 4-aminoquinoline (B48711) framework have demonstrated significant potential in combating microbial infections. Research has focused on modifying the core structure to enhance potency, overcome resistance, and broaden the spectrum of activity against pathogenic bacteria and parasites. mdpi.comresearchgate.net

The quinoline (B57606) ring is a key pharmacophore in a number of synthetic antibacterial agents. mdpi.com By modifying the side chains and substitution patterns of the 4-aminoquinoline structure, researchers have developed novel compounds with promising antibacterial profiles against both Gram-positive and Gram-negative bacteria. researchgate.net

A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Hybrid molecules incorporating the 4-aminoquinoline core have shown efficacy against these challenging pathogens. A molecular hybridization strategy combining 4-aminoquinoline with isatin (B1672199) derivatives yielded a series of new compounds, with some demonstrating notable activity against MDR strains. mdpi.com

One such derivative, a 4-aminoquinoline-hydrazone hybrid designated HD6, exhibited a significant zone of inhibition against a specific MDR strain, highlighting its potential for development into a therapeutic agent for resistant infections. mdpi.com Another study reported that the derivative 6-chlorocyclopentaquinolinamine showed potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. mdpi.com

Antibacterial Activity of 4-Aminoquinoline Derivatives Against MDR Strains

| Compound | Target MDR Strain | Observed Activity |

|---|---|---|

| HD6 (4-aminoquinoline-hydrazone hybrid) | MDR strain AA 237 | Significant zone of inhibition mdpi.com |

| 6-chlorocyclopentaquinolinamine | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibition (MIC = 0.125 mM) mdpi.com |

The antibacterial action of many quinoline-based compounds is attributed to their ability to inhibit bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comdoaj.org DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. mdpi.com Inhibition of this enzyme leads to double-strand DNA breaks and ultimately results in bacterial cell death. mdpi.com

Molecular docking studies on certain amino acid derivatives of quinolines suggest that their antimicrobial potency could be due to favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV. doaj.org This mechanism involves stabilizing the cleavage complex where the enzyme is covalently bound to the DNA, which is an irreversible process that poisons the enzyme. mdpi.com

The 4-aminoquinoline scaffold is famously associated with antimalarial drugs, with Chloroquine (B1663885) (CQ) being the most well-known example. nih.govmdpi.com Although its widespread use has been hampered by the emergence of drug resistance, the 4-aminoquinoline moiety remains a critical component in the development of new antimalarial agents. nih.govresearchgate.netnih.gov Researchers continue to synthesize novel derivatives to improve efficacy against resistant parasite strains. researchgate.net

A primary goal in antimalarial drug discovery is to develop compounds that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov Numerous studies have demonstrated that modifications to the 4-aminoquinoline side chain can restore activity against CQR strains. researchgate.net

One study of 108 4-aminoquinoline derivatives found that 59 of them were active against both CQS and CQR P. falciparum strains, with 50% inhibitory concentrations (IC50) of ≤25 nM. nih.govnih.gov Structural features identified as crucial for activity against resistant strains include a halogen at position 7 of the quinoline ring and specific side chain lengths (≤3 or ≥10 carbons). nih.govnih.gov Another study synthesized a series of 4-aminoquinoline–pyrimidine hybrids that also showed activity in the nanomolar range against both CQS and CQR strains. nih.gov Furthermore, a new series of side chain-modified 4-aminoquinolines containing amino acid conjugates also showed significant inhibition of parasite growth against the K1 (CQR) strain of P. falciparum. researchgate.net

In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | P. falciparum Strain (3D7 - CQS) IC50 (nM) | P. falciparum Strain (W2 - CQR) IC50 (nM) |

|---|---|---|

| Compound 18 | 2.5 | 5.6 nih.gov |

| Compound 4 | 14.8 | 17.3 nih.gov |

| Compound 5b (hybrid) | Low nM range | Low nM range nih.gov |

| Compound 7 (thiourea derivative) | - | Superior to Chloroquine researchgate.net |

The primary mechanism of action for 4-aminoquinoline antimalarials involves the disruption of a crucial detoxification process within the parasite's acidic digestive vacuole. esr.ie During its life cycle stage in red blood cells, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. esr.ie To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as β-hematin). esr.ie

4-aminoquinoline derivatives are believed to act by accumulating in the digestive vacuole and inhibiting this polymerization process. researchgate.netnih.gov They are thought to form a complex with heme, and this drug-heme complex then caps the growing hemozoin crystal, preventing further polymerization. nih.gov The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately the death of the parasite. nih.gov Spectroscopic studies on various 4-aminoquinoline derivatives, including those with thiazolidine and thiourea moieties, confirm that these compounds form strong complexes with hematin (B1673048) and effectively inhibit the formation of β-hematin in vitro, suggesting they act on this specific target. researchgate.netresearchgate.net

Antimalarial Potential

Structure-Activity Relationships in Antimalarial Agents

The 4-aminoquinoline core is historically significant in antimalarial drug discovery, with chloroquine being a primary example. esr.ie Research into derivatives, including those related to the 4-aminoquinoline-3-carboxylic acid scaffold, has elucidated several critical structure-activity relationships (SAR) for antiplasmodial activity.

Key determinants for the antimalarial efficacy of 4-aminoquinoline derivatives include:

The Quinoline Ring: The quinoline nucleus is considered essential for antimalarial activity. esr.ieyoutube.com

Substitution at C-7: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is a common feature in many active compounds and is considered crucial for high potency. youtube.com

The 4-Amino Side Chain: The nature of the side chain at the 4-amino position significantly influences activity. A flexible diaminoalkane side chain, as seen in chloroquine, is important. The length of this carbon chain is optimal between two to five carbons to overcome resistance. youtube.comnih.gov The terminal tertiary amino group in this side chain is also vital as it is believed to contribute to the drug's accumulation in the acidic food vacuole of the parasite. nih.gov

Substitution at C-3: Modifications at the 3-position of the quinoline ring can have a profound impact on activity. For instance, in studies on 4-oxo-3-carboxyl quinolones, replacing a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide was found to abolish antimalarial activity against Plasmodium falciparum. nih.gov This highlights the sensitivity of the molecule's activity to changes at this specific position.

Hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as pyrano[2,3-c]pyrazole, have also been investigated. One such hybrid demonstrated potent, nanomolar-range activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, suggesting that this molecular hybridization strategy is effective in enhancing antimalarial potency. nih.gov

| Compound Type | Structural Feature | Impact on Antimalarial Activity | Reference |

|---|---|---|---|

| 4-Oxo-3-carboxyl quinolones | Replacement of 3-carboxyl ester with 3-carboxylic acid or amide | Abolished activity | nih.gov |

| 4-Aminoquinolines | Electron-withdrawing group at C-7 | Essential for optimal activity | youtube.com |

| 4-Aminoquinolines | 2-5 carbon side chain at N-4 position | Essential to overcome resistance | youtube.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | Hybridization of pharmacophores | Potent activity against sensitive and resistant P. falciparum strains | nih.gov |

Antifungal Properties

Investigations into the antimicrobial scope of this compound derivatives have revealed notable antifungal activity. Specific research has focused on heterocycles fused onto the 4-oxoquinoline-3-carboxylic acid framework.

In one study, a tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative and its 8-nitro precursor demonstrated significant antifungal activity against the pathogenic yeast Candida albicans. nih.gov These compounds exhibited minimum inhibitory concentrations (MIC) of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.gov This indicates that the quinoline carboxylic acid scaffold, when appropriately modified and functionalized, can be a promising basis for the development of new antifungal agents.

| Compound Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid | Candida albicans | 1.56 µg/mL | nih.gov |

| 8-Nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor | Candida albicans | 0.78 µg/mL | nih.gov |

Antitubercular Applications

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Quinoline derivatives, including those based on the quinoline carboxylic acid backbone, have emerged as a promising class of inhibitors. nih.govnih.govmdpi.com

Research has shown that arylated quinoline carboxylic acids (QCAs) exhibit activity against both replicating and non-replicating Mtb. nih.govmdpi.com In a study of 48 QCAs, two derivatives, one with a C-2 2-(naphthalen-2-yl)/C-6 1-butyl substitution and another with a C-2 2-(phenanthren-3-yl)/C-6 isopropyl substitution, were identified as potent Mtb inhibitors. nih.gov These compounds were found to target Mtb DNA gyrase, a crucial enzyme in bacterial DNA replication. nih.govmdpi.com

Another successful approach has been the development of hybrid molecules. A series of isatin-tethered quinoline derivatives were synthesized and evaluated for their activity against drug-susceptible, MDR, and XDR strains of Mtb. nih.gov Several of these compounds displayed potent antimycobacterial action, with one derivative in particular (Q8b) showing a MIC of 0.06 µg/mL against the drug-susceptible H37Rv strain, representing a significant increase in activity compared to the lead compound. nih.gov This same compound also exhibited superior activity against both MDR (MIC = 0.24 µg/mL) and XDR (MIC = 1.95 µg/mL) strains. nih.gov

| Compound Series | Lead Compound | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|---|

| Isatin-tethered quinolines | Q8b | H37Rv (drug-susceptible) | 0.06 µg/mL | nih.gov |

| MDR | 0.24 µg/mL | |||

| XDR | 1.95 µg/mL | |||

| Arylated Quinoline Carboxylic Acids | 7i | H37Rv | Potent Inhibition | nih.gov |

| 7m | H37Rv | Potent Inhibition (DNA gyrase target) |

Antiviral Activities

The this compound scaffold and its broader quinoline relatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including retroviruses, flaviviruses, and filoviruses. nih.gov

Anti-HIV-1 Integrase Activity

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme is a critical target for antiretroviral therapy as it has no human counterpart. nih.gov Quinolone-3-carboxylic acid derivatives have been designed and synthesized as potent HIV-1 IN inhibitors. nih.govdiva-portal.org These compounds are structurally related to the approved integrase inhibitor elvitegravir. nih.gov

Structure-activity relationship studies have shown that substituents on the quinoline ring system are crucial for anti-IN activity. brieflands.com A series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were synthesized, but they showed low inhibitory activity towards HIV integrase, suggesting that the 3',5'-dimethyl-1H-pyrazolyl moiety may have reduced hydrophobic interaction with the enzyme compared to a parent benzyl group. nih.gov Further research into 4-quinolone-3-carboxylic acids with different substituents on the condensed benzene (B151609) ring found that some compounds were able to inhibit the strand transfer step of the viral integration process in the micromolar range. diva-portal.org

| Compound Series | Viral Target | Key Finding | Reference |

|---|---|---|---|

| 4-Quinolone-3-carboxylic acids | HIV-1 Integrase (Strand Transfer) | Inhibition in the micromolar range observed. | diva-portal.org |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | HIV-1 Integrase | Low inhibitory activity reported. | nih.gov |

Anti-HCV-NS3 Helicase and NS5B Polymerase Activities

Derivatives based on scaffolds related to quinoline carboxylic acids have been explored as inhibitors of key enzymes in the Hepatitis C Virus (HCV) life cycle. The NS3 helicase and NS5B polymerase are essential for viral replication and are prime targets for direct-acting antivirals. nih.govnih.gov

Acridone-4-carboxylic acid derivatives, which share structural similarities with the quinoline core, have been identified as inhibitors of HCV NS3 helicase. These compounds were found to inhibit the helicase-catalyzed DNA unwinding with IC50 values ranging from 1.5 to 20 µM and also inhibited HCV replication in cell-based assays with EC50 values between 1 and 10 µM. nih.gov

For the HCV NS5B polymerase, pyrazolobenzothiazine derivatives, which can be synthesized from carboxylic acid precursors, have been identified as inhibitors that bind to the palm site I allosteric pocket of the enzyme. nih.gov Additionally, novel 6-aminoquinazolinone derivatives have been synthesized and shown to have high selectivity and activity against HCV genotype 1b at micromolar concentrations, targeting the NS5B polymerase. mdpi.com

Activity against Other Viruses (e.g., Ebola, Marburg, SARS-CoV-2)

The broad-spectrum antiviral potential of 4-aminoquinoline derivatives has been particularly evident in studies against highly pathogenic viruses.

Ebola Virus (EBOV): The 4-aminoquinoline antimalarial drug amodiaquine has been shown to inhibit EBOV entry and replication in vitro. nih.govannualreviews.org This has prompted the synthesis and evaluation of novel amodiaquine derivatives, some of which have demonstrated improved potency against EBOV infection compared to the parent compound. nih.govresearchgate.net Structure-activity relationship studies revealed that modifications to the alkyl chain extending from the aminomethyl group were crucial for this enhanced potency. nih.gov

Marburg Virus (MARV): While specific studies on this compound against Marburg virus are limited, related quinoline compounds have shown potential. Quinacrine, an acridine derivative with a quinoline-like structure, is thought to have antiviral properties that may be applicable to Marburg virus, potentially by binding to the viral glycoprotein. frontiersin.org

SARS-CoV-2: Following the COVID-19 pandemic, numerous studies investigated the potential of 4-aminoquinoline derivatives against SARS-CoV-2. accscience.comresearchgate.netnih.gov While early interest focused on chloroquine, subsequent research evaluated novel derivatives. accscience.comnih.govnih.gov A study of nine 4-aminoquinoline derivatives showed they exhibited potent antiviral activity against both wild-type and Omicron variants of SARS-CoV-2 in cell models, with low cytotoxicity. In silico studies suggested these derivatives could act as robust inhibitors by targeting the main protease (Mpro) of the virus. accscience.comresearchgate.net

| Virus | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Ebola Virus (EBOV) | Amodiaquine derivatives | Potent inhibition of viral entry and replication. | nih.govresearchgate.net |

| Marburg Virus (MARV) | Quinacrine (related quinoline) | Potential activity suggested through binding to viral glycoprotein. | frontiersin.org |

| SARS-CoV-2 | 4-Aminoquinoline derivatives | Potent inhibition of viral replication by targeting the main protease (Mpro). | accscience.comresearchgate.net |

Anticancer and Antitumor Research

Derivatives of the 4-aminoquinoline scaffold have been the subject of extensive research for their potential as anticancer and antitumor agents. frontiersin.orguct.ac.za These investigations have focused on understanding their mechanisms of action and evaluating their effectiveness against various cancer cell lines.

Mechanisms of Antiproliferative Action

The antiproliferative effects of this compound derivatives are attributed to several distinct molecular mechanisms. One key mechanism involves the sensitization of cancer cells to other therapeutic agents. For instance, certain 4-aminoquinoline derivatives have been shown to markedly enhance the tumor cell-killing ability of Akt inhibitors. nih.gov Structural analysis suggests that the 4-aminoquinoline scaffold, along with a dimethylamino functional group on the lateral side chain, is crucial for this synergistic effect. nih.gov

Another identified mechanism is the inhibition of specific enzymes that are overactive in cancer cells. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as potential inhibitors of Sirtuin 3 (SIRT3), a protein deacetylase implicated in the progression of certain cancers. frontiersin.org One derivative, designated as molecule P6, demonstrated selective inhibitory activity against SIRT3, leading to potent inhibition of MLL-rearranged leukemic cell lines. Further investigation revealed that this compound induces cell cycle arrest in the G0/G1 phase and promotes cell differentiation, contributing to its anticancer effects. frontiersin.org

Cytotoxicity against Human Tumor Cell Lines

A range of 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects when tested against various human tumor cell lines. In one study, a series of synthesized derivatives were evaluated for their ability to inhibit the growth of two human breast cancer cell lines, MCF-7 and MDA-MB468. nih.gov All tested compounds were found to be effective on both cell lines. nih.govresearchgate.net Notably, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active in the series, showing particular potency against MDA-MB468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, exhibited more potent effects on MCF-7 cells compared to the reference drug chloroquine. nih.gov

The growth inhibition (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%, were determined for several of these compounds, with some showing activity in the low micromolar range. nih.gov

Table 1: Cytotoxicity of Selected 4-Aminoquinoline Derivatives Against Human Breast Cancer Cell Lines

| Compound | Cell Line | GI₅₀ (μM) | Source |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 - 8.73 | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | nih.gov |

| Various other derivatives | MDA-MB468 | >10.85 | nih.gov |

Further research into other quinoline derivatives has expanded the scope of their cytotoxic potential against a wider array of cancer types. A study evaluating a series of new quinoline compounds found significant activity against five different tumor cell lines: HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervical). researchgate.net The most effective compounds in this series displayed IC₅₀ values (concentration causing 50% inhibition of cell viability) ranging from 5.6 to 19.2 µg/ml. researchgate.net

Table 2: IC₅₀ Values of Selected Quinoline Derivatives Against Various Human Tumor Cell Lines

| Compound Class | Cell Lines | IC₅₀ Range (µg/ml) | Source |

|---|---|---|---|

| 2-aryl-4,6-disubstituted quinolines (compounds 7, 8, 11, 12, 17, 18) | HePG-2, HCT-116, MCF-7, PC3, HeLa | 5.6 - 19.2 | researchgate.net |

Immunomodulatory and Anti-inflammatory Effects

The 4-aminoquinoline core structure is present in compounds known for their immunomodulatory and anti-inflammatory activities, such as hydroxychloroquine. mdpi.com Research into derivatives of this compound has uncovered specific mechanisms through which these compounds can influence the immune system.

Cannabinoid Receptor Modulation (CB2 Agonist/Antagonist Activities)

Derivatives of 4-quinolone-3-carboxylic acid have been identified as potent and selective modulators of the cannabinoid type 2 (CB2) receptor. nih.gov The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive target for immunomodulatory drugs.

A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and found to be selective for the CB2 receptor. ucl.ac.be Functional assays confirmed that these compounds behave as CB2 receptor agonists. ucl.ac.be In a different study, structural modifications to the 4-quinolone-3-carboxamide scaffold led to the discovery of an 8-methoxy derivative with exceptionally high affinity and selectivity for the CB2 receptor. nih.gov In vivo evaluation showed this compound acted as an inverse agonist. nih.gov

Further research aimed at improving the physicochemical properties of these compounds led to the development of a 1,2,3-triazole derivative of a 4-quinolone-3-carboxamide. This compound also exhibited inverse agonist activity at the CB2 receptor. nih.gov

Inhibition of Toll-like Receptors (TLRs)

The 4-aminoquinoline scaffold has been recognized for its potential in the design of agents that can modulate Toll-like receptors (TLRs), which are crucial for initiating innate immune responses. frontiersin.org Compounds based on this structure have been developed as both agonists and antagonists of TLRs. frontiersin.orgfrontiersin.org The ability of these derivatives to interact with TLRs suggests a mechanism for their observed immunostimulatory responses. frontiersin.org For example, some 4-aminoquinolines have been shown to induce an immunostimulating response in host cells, which is a desirable characteristic for certain therapeutic applications. frontiersin.org

Anti-inflammatory Properties

Derivatives of quinoline carboxylic acid have demonstrated significant anti-inflammatory effects in various preclinical models. One substituted quinoline carboxylic acid, CL 306 ,293, was shown to suppress inflammation and joint destruction in animal models of arthritis. nih.gov Mechanistic studies indicated that its anti-inflammatory effects are distinct from those of nonsteroidal anti-inflammatory agents (NSAIDs) and are likely due to the down-regulation of T-cell function. nih.gov

In a different study, quinoline-3-carboxylic acids showed notable anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model using mouse macrophages. nih.gov Furthermore, a series of 4-aminoquinoline-3-carboxamide derivatives were developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a critical enzyme in the signaling pathways of various immune cells, and its inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis. A representative compound from this series effectively reduced paw swelling in a rodent model of collagen-induced arthritis, highlighting its therapeutic potential. nih.gov

Neurological and Central Nervous System Applications

Derivatives of this compound have been explored for their potential to modulate key targets in the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's.

In the search for effective treatments for Alzheimer's disease, the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key strategy. Two new series of 4-aminoquinoline derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Among the synthesized compounds, those containing a hydroxamic acid terminal demonstrated significant inhibitory activity. nih.gov Specifically, compound 7r was identified as the most potent inhibitor of AChE, while compound 7f showed the highest inhibitory activity against BuChE. nih.gov The inhibitory concentrations (IC50) for these compounds were found to be superior to that of the established drug, rivastigmine. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 7r | Acetylcholinesterase (AChE) | 0.41 | Rivastigmine | 5.26 |

| 7f | Butyrylcholinesterase (BuChE) | 1.06 | Rivastigmine | 2.02 |

These findings suggest that 4-aminoquinoline derivatives with a hydroxamic acid terminal hold promise as multi-target-directed ligands for the therapeutic management of Alzheimer's disease. nih.gov

Based on the conducted research, no specific studies detailing the activity of this compound derivatives as dopamine uptake inhibitors were identified.

Other Biological Activities

Beyond their neurological applications, derivatives of this compound have demonstrated inhibitory effects on other significant biological targets, including kinases involved in autoimmune diseases and cancer, as well as exhibiting antioxidant properties.

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of autoimmune diseases such as rheumatoid arthritis. A novel series of 4-aminoquinoline-3-carboxamide derivatives has been developed as potent and reversible inhibitors of BTK. researchgate.netnih.gov

These derivatives were designed using a structure-hopping strategy and have shown significant improvements in drug-like properties, particularly in aqueous solubility, when compared to earlier scaffold compounds. researchgate.netnih.gov The most potent compound from this series, compound 25 , exhibited strong inhibitory effects against both wild-type BTK (BTKWT) and the C481S mutant (BTKC481S), which is a common mechanism of resistance to irreversible BTK inhibitors. researchgate.netnih.gov In a rodent model of collagen-induced arthritis, this compound effectively reduced paw swelling. researchgate.netnih.gov

| Compound | Target | IC50 (nM) |

| Compound 25 | BTKWT | 5.3 |

| Compound 25 | BTKC481S | 39 |

The potency, favorable drug-like properties, stability, and reversible mode of inhibition suggest that these 4-aminoquinoline-3-carboxamide derivatives are promising candidates for the treatment of a range of autoimmune diseases. researchgate.netnih.gov

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in various cellular processes, making it an attractive target for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2. researchgate.netnih.govmdpi.commanchester.ac.uk

In a study of forty-three newly synthesized compounds, twenty-two were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 µM. researchgate.netnih.govmdpi.commanchester.ac.uk The most active inhibitors were identified among the 2-aminoquinoline-3-carboxylic acid derivatives and tetrazolo-quinoline-4-carboxylic acid derivatives. researchgate.netnih.govmdpi.commanchester.ac.uk

| Compound Class | Target Enzyme | IC50 Range (µM) |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 |

These findings indicate that the 2-aminoquinoline-3-carboxylic acid scaffold is a promising starting point for the development of potent and selective protein kinase CK2 inhibitors.

The antioxidant potential of quinoline derivatives has been a subject of investigation. In one study, the antioxidant properties of new 4-aminoquinoline derivatives were evaluated. nih.gov However, another study examining ten different quinoline derivatives, including quinoline-3-carboxylic acid, found that they lacked DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacities when compared to ascorbic acid. mdpi.com

In contrast, other research focusing on quinoline-4-carboxylic acid derivatives synthesized via the Pfitzinger reaction demonstrated antioxidant activity using the DPPH assay. These studies showed that the synthesized compounds had a better inhibitory effect than the starting material, isatin. Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively.

| Compound | Assay | Concentration | Inhibition Percentage (%) |

| 2-methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | 30.25 |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43 |

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores for Diverse Activities

The 4-aminoquinoline (B48711) scaffold is a versatile pharmacophore essential for a range of biological activities, including antimalarial, leishmanicidal, and immunomodulatory effects. frontiersin.orgnih.gov Key structural features contribute to its diverse activities:

The Quinoline (B57606) Moiety: The two aromatic rings of the quinoline core are crucial for π-π stacking interactions with biological targets, such as heme in the case of antimalarial activity. esr.ie This interaction is fundamental to the drug's mechanism of action.

The 4-Amino Group: This group is a critical component, often involved in hydrogen bonding and protonation, which is essential for drug accumulation in acidic cellular compartments like the parasite's food vacuole. nih.govnih.gov

Basic Terminal Amine: For many activities, particularly antimalarial and leishmanicidal actions, a basic tertiary amine in the side chain is a key pharmacophore. frontiersin.org This group, along with the quinoline nitrogen, becomes protonated, aiding in the accumulation of the drug within the target organism. nih.govnih.gov

Lipophilic Groups: The presence of lipophilic chains or aryl groups in the side chain is vital for the molecule's ability to traverse cellular membranes. frontiersin.orgnih.gov

Impact of Substituent Modifications on Biological Activity

The amino group at the 4-position is fundamental to the biological activity of 4-aminoquinoline derivatives. Its basicity and ability to be protonated are crucial for the mechanism of action of many of these compounds. nih.govnih.gov The presence of this group is considered essential for antimalarial activity, and its replacement with sulfur or oxygen atoms leads to a reduction in efficacy. nih.gov In the context of leishmanicidal activity, a terminal basic amine in the side chain attached at the 4-position is considered a critical pharmacophore. frontiersin.org

The introduction of a carboxylic acid group at the 3-position of the 4-aminoquinoline scaffold has been explored in the synthesis of potential antimicrobial agents. A series of 4-substituted aminoquinoline-3-carboxylates were synthesized and evaluated, with some compounds showing low activity against Staphylococcus aureus. nih.gov The hydrolysis of 4-amino-3-cinnolinecarboxamides to their corresponding 4-amino-3-cinnolinecarboxylic acids has also been described, with some of these derivatives being tested for antibacterial and antifungal activity. nih.gov

Substituents on the aromatic quinoline ring significantly influence the compound's activity.

Halogens: A chlorine atom at the 7-position is a common and often optimal feature for high antimalarial activity. esr.iepharmacy180.com This is attributed to the electron-withdrawing nature of the halogen, which enhances the compound's ability to inhibit heme polymerization. nih.govresearchgate.net Substitution of the 7-chloro group with other halogens like bromine, or other electron-withdrawing groups such as trifluoromethyl, can also confer activity, while replacement with electron-donating groups like methoxy (B1213986) or methyl groups tends to decrease potency. nih.govnih.gov The structural influence of halogens often increases in the order of Cl < Br < I. nih.gov

Alkyl Groups: The introduction of a methyl group at the 3-position of the quinoline nucleus has been shown to reduce antimalarial activity, and an additional methyl group at the 8-position can abolish it altogether. pharmacy180.com

The following table summarizes the effect of various substituents at the 7-position on the antiplasmodial activity of N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines.

| Substituent at C7 | pKa (Quinoline N) | pKa (Tertiary Amine N) | Antiplasmodial Activity (Normalized) |

| NO₂ | 6.28 | 7.65 | ~7% of Chloroquine (B1663885) |

| NH₂ | 8.36 | 10.02 | ~97% of Chloroquine |

| CF₃ | - | 7.65 | - |

| Cl | - | - | Optimal |

| Br | - | - | Active |

| OCH₃ | - | - | Decreased Activity |

| CH₃ | - | - | Decreased Activity |

| Data derived from studies on N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines. nih.gov |

The nature and length of the side chain attached to the 4-amino group are critical determinants of biological activity.

Side Chain Length: For antimalarial activity, an optimal carbon chain length of two to three atoms between the two nitrogen atoms in the side chain is often required to retain activity against chloroquine-resistant strains. nih.gov In some series, a side chain of two to five carbon atoms has been found to be optimal. pharmacy180.com Increasing the chain length has, in some cases, shown positive effects on antiplasmodial activity. nih.gov

Functional Groups: The terminal amino group in the side chain is crucial for activity. esr.ie Modifications to this group, such as replacing the diethylamino function with more metabolically stable groups like tert-butyl or heterocyclic rings (piperidyl, pyrrolidinyl, and morpholinyl), have led to a substantial increase in antimalarial activity. researchgate.net The incorporation of an aromatic ring in the side chain can sometimes lead to reduced toxicity and activity. pharmacy180.com

The table below illustrates the impact of side chain modifications on the antiplasmodial activity of 7-chloro-4-aminoquinoline derivatives.

| Side Chain Modification | Effect on Antiplasmodial Activity | Reference |

| Increase in chain length (homologation of α-amino acids to β-amino acids) | Positive effect on activity against P. falciparum | nih.gov |

| Replacement of diethylamino with tert-butyl or heterocyclic rings | Substantial increase in activity against CQ-resistant strains | researchgate.net |

| Introduction of an aromatic ring | Reduced toxicity and activity | pharmacy180.com |

| Linker chain length greater than three carbons | Less potent than chloroquine | nih.gov |

Conformational Analysis and Molecular Flexibility

The three-dimensional structure and flexibility of 4-aminoquinoline derivatives are important for their interaction with biological targets. The ability of the molecule to adopt a specific conformation allows for optimal binding. For instance, the interaction of 4-aminoquinolines with heme involves not only π-stacking but also specific spatial arrangements of the quinoline ring and the side chain. plos.org The incorporation of residues like cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) has been studied to influence the helical folding of peptides, demonstrating how specific structural units can control molecular conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used in chemistry and biology to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity. nih.gov By establishing a mathematical relationship between molecular descriptors (numerical representations of chemical properties) and observed biological responses, QSAR can predict the activity of new, unsynthesized compounds. wikipedia.org This predictive capability is highly valuable in drug discovery, as it helps in prioritizing the synthesis of promising candidates, thus saving time and resources. nih.gov

Detailed Research Findings

Numerous QSAR studies have been conducted on 4-aminoquinoline analogs to elucidate the structural features governing their antimalarial potency. These investigations often involve developing models for activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

One common approach involves using genetic algorithms with multiple linear regression (GA-MLR) to develop QSAR models. researchgate.net For instance, a study on a series of 4-aminoquinoline derivatives developed models for antimalarial activity and the blood-to-plasma concentration ratio to understand the structural modifications needed for improved efficacy and distribution. researchgate.net Another study used the CORAL software to create predictive QSAR models for a dataset of 112 aminoquinolines, highlighting that the presence or absence of nitrogen and oxygen atoms at a specific topological distance was strongly correlated with antimalarial activity. nih.gov

Three-dimensional QSAR (3D-QSAR) studies analyze the relationship between the three-dimensional structure of molecules and their target properties. ajol.info These models provide visual representations, known as contour maps, which help in understanding the steric and electrostatic interactions required for optimal activity. ajol.info For example, a docking-guided 3D-QSAR analysis of 4-aminoquinoline-1,3,5-triazines as inhibitors of P. falciparum dihydrofolate reductase (PfDHFR) resulted in a robust model that could identify the key molecular determinants for inhibitor binding. ugm.ac.id

The descriptors used in these QSAR models are varied and can be broadly categorized as physicochemical, electronic, and topological. An analysis of 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors such as dipole moment, atomic net charge, energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), hydration energy, polarizability, and log P to establish a quantitative relationship between structure and antimalarial activity. walisongo.ac.idresearchgate.net

The statistical quality of the developed QSAR models is a critical aspect of these studies. Models are typically validated using internal and external validation techniques to ensure their robustness and predictive power. nih.gov For example, a 2D-QSAR study on side-chain modified 7-chloro-4-aminoquinolines developed statistically significant models with high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), demonstrating good predictive ability. researchgate.net

The insights gained from these QSAR models are invaluable for the rational design of new, more potent 4-aminoquinoline-based compounds. By understanding the favorable and unfavorable structural attributes, medicinal chemists can strategically modify the 4-aminoquinoline scaffold to enhance its therapeutic potential.

Data Tables

Below are interactive tables summarizing the statistical results and descriptor contributions from representative QSAR studies on 4-aminoquinoline derivatives.

Table 1: Statistical Validation of a 2D-QSAR Model for Antimalarial Activity researchgate.net

This table presents the statistical validation parameters for a 2D-QSAR model developed for a series of side-chain modified 7-chloro-4-aminoquinolines against two strains of P. falciparum.

| Parameter | Strain Dd2 (Chloroquine-Resistant) | Strain HB3 (Chloroquine-Sensitive) |

|---|---|---|

| r² (Correlation Coefficient) | 0.9188 | 0.9024 |

| q² (Cross-validated r²) | 0.8349 | 0.8089 |

| pred_r² (External Validation) | 0.7258 | 0.7463 |

Table 2: Statistical Results of a QSAR Model for 1,8-Naphthalimide-4-Aminoquinoline Derivatives researchgate.net

This table shows the statistical quality of a QSAR equation model developed for 1,8-naphthalimide-4-aminoquinoline derivatives.

| Equation Model | R (Correlation Coefficient) | R² (Coefficient of Determination) |

|---|---|---|

| Model 1 | 0.8878 | 0.7882 |

| Model 2 | 0.8529 | 0.7274 |

| Model 3 | 0.8406 | 0.7066 |

| Model 4 | 0.8354 | 0.6979 |

V. Computational and Biophysical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand and predict the interactions between small molecules, such as 4-aminoquinoline (B48711) derivatives, and their protein targets.

Studies on derivatives of 4-aminoquinoline-3-carboxylic acid have revealed key binding interactions with several important enzymes implicated in various diseases.

DNA Gyrase: The 4-quinolone-3-carboxylic acid scaffold is a known inhibitor of bacterial DNA gyrase. Docking studies have shown that the keto-acid motif at the C-3 and C-4 positions of the quinolone ring is crucial for activity, chelating a non-catalytic Mg²⁺ ion which is bridged by water molecules to key amino acid residues like Ser83 and Asp87 in the enzyme's active site researchgate.net. This interaction stabilizes the DNA-gyrase cleavage complex, leading to bacterial cell death researchgate.netacs.org. While direct studies on this compound are limited, the shared quinolone core suggests a similar binding mode.

Heme: The antimalarial activity of 4-aminoquinolines is often attributed to their ability to interfere with heme detoxification in the malaria parasite. These compounds are thought to form complexes with heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. This leads to the accumulation of toxic heme, which damages parasite membranes nih.govnih.govnih.gov. Structure-activity relationship studies indicate that the 4-aminoquinoline nucleus is responsible for complexing with heme nih.gov.

Bruton's Tyrosine Kinase (BTK): A series of 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of BTK, a key enzyme in B-cell signaling. Molecular docking studies of these derivatives have shown that the quinoline (B57606) and indazole rings adopt a specific dihedral angle, allowing for hydrophobic interactions with residues such as Leu528 in the kinase domain researchgate.net.

Casein Kinase 2 (CK2): Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a target in cancer therapy. Docking studies of the most active inhibitors, including 2-aminoquinoline-3-carboxylic acid derivatives, have identified key hydrogen bonding and hydrophobic interactions within the ATP-binding site of CK2 acs.orgijcce.ac.ir.

HIV Integrase: The 4-quinolone-3-carboxylic acid scaffold has been investigated as a potential inhibitor of HIV-1 integrase, an essential enzyme for viral replication researchgate.netunimi.itscilit.com. This scaffold can mimic the diketo acid motif found in known integrase inhibitors, chelating essential metal ions in the active site nih.gov.

The prediction of binding affinity through computational methods helps in prioritizing compounds for further experimental testing. For derivatives of this compound, these predictions are often correlated with their inhibitory activities.

| Target Enzyme | Derivative Class | Predicted/Observed Affinity | Reference |

| DNA Gyrase | 4-quinolone-3-carboxylic acids | Stabilizes gyrase-DNA complex | researchgate.net |

| Heme | 4-aminoquinolines | Forms stable complexes | nih.govnih.gov |

| BTK | 4-aminoquinoline-3-carboxamides | IC₅₀ values in the nanomolar range | researchgate.net |

| CK2 | 3-quinoline carboxylic acids | IC₅₀ values in the micromolar range | acs.org |

| HIV Integrase | 4-quinolone-3-carboxylic acids | Inhibition in the micromolar range | researchgate.netunimi.it |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time. These simulations can reveal conformational changes, the stability of interactions, and the role of solvent molecules.

Studies on 4-aminoquinoline imidazole (B134444) analogues, which are structurally related to this compound, have utilized MD simulations to investigate their interactions with the chloroquine-resistant transporter protein (PfCRT) of Plasmodium falciparum. These simulations have shown that certain derivatives can stabilize the protein complex more effectively than chloroquine (B1663885), suggesting a mechanism to overcome drug resistance researchgate.net. The simulations revealed that the flexibility of specific amino acid regions and the number of hydrogen bonds formed contribute to the stability of the complex researchgate.net. While direct MD simulations on this compound are not extensively reported, these findings on related compounds provide valuable insights into the potential dynamic interactions of this scaffold.

Theoretical Calculations of Electronic Properties

Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. For quinoline and its derivatives, DFT studies have been used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for predicting reactivity and charge transfer interactions researchgate.netscirp.org.